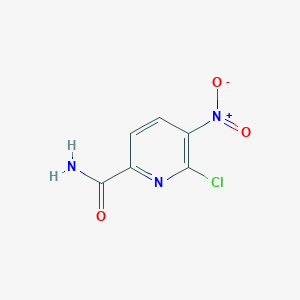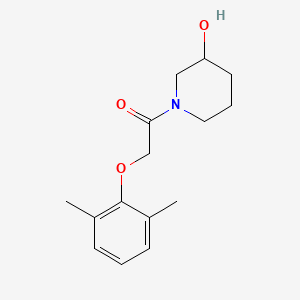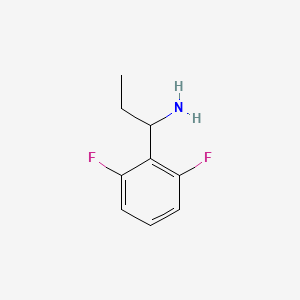![molecular formula C19H18O2 B12496030 {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol: is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system substituted with a methanol group and a 4-methylbenzyl ether group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol typically involves the reaction of 2-hydroxynaphthalene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The methanol group in {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the naphthalene ring system, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme-substrate interactions.
Medicine:
Therapeutics: The compound may exhibit pharmacological properties that can be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry:
Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Coatings and Paints: The compound’s stability and reactivity make it suitable for use in coatings and paints to improve their durability and performance.
作用机制
The mechanism of action of {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, if the compound acts as an enzyme inhibitor, it may block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
- {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol
- {2-[(4-Ethylbenzyl)oxy]naphthalen-1-yl}methanol
- {2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methanol
Comparison:
- Structural Differences: The similar compounds differ in the substituents on the benzyl group (e.g., methyl, ethyl, chloro).
- Reactivity: These structural differences can influence the reactivity and chemical behavior of the compounds, such as their susceptibility to oxidation or substitution reactions.
- Applications: The unique structural features of this compound may confer specific advantages in certain applications, such as enhanced binding affinity to molecular targets or improved stability in industrial processes.
属性
分子式 |
C19H18O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC 名称 |
[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methanol |
InChI |
InChI=1S/C19H18O2/c1-14-6-8-15(9-7-14)13-21-19-11-10-16-4-2-3-5-17(16)18(19)12-20/h2-11,20H,12-13H2,1H3 |
InChI 键 |
BQQAFNQINQHVJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)



![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)


![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Ethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496000.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)

![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
